REACTION_CXSMILES
|
[CH3:1][C:2]1([C:7]2[CH:8]=[CH:9][C:10]3[C:11]([CH:21]=2)=[C:12]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[O:13][N:14]=3)[O:6][CH2:5][CH2:4][O:3]1.C(N(CC)CC)C>[Pd].O1CCCC1>[NH2:14][C:10]1[CH:9]=[CH:8][C:7]([C:2]2([CH3:1])[O:3][CH2:4][CH2:5][O:6]2)=[CH:21][C:11]=1[C:12]([C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1)=[O:13]
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
CC1(OCCO1)C=1C=CC=2C(=C(ON2)C2=CC=CC=C2)C1
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
13 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The apparatus wa flushed with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
A static hydrogen atmosphere was maintained (1 atm.)
|
Type
|
CUSTOM
|
Details
|
retention times of 11.15 and 11.33 min.
|
Duration
|
11.33 min
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through a pad of Celite
|
Type
|
CUSTOM
|
Details
|
to yield a clear yellow solution
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solution
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)C2=CC=CC=C2)C=C(C=C1)C1(OCCO1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.35 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |